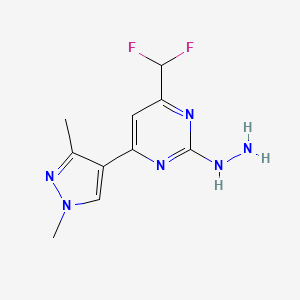
4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with difluoromethyl, dimethylpyrazolyl, and hydrazinyl groups, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and dimethylpyrazolyl groups through nucleophilic substitution reactions. The hydrazinyl group is then introduced via hydrazine derivatives under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the production of the compound in sufficient quantities and purity for various applications.
化学反応の分析
Types of Reactions
4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the hydrazinyl group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine core or the pyrazolyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl-pyrazolyl-pyrimidine oxides, while reduction can produce amine derivatives.
科学的研究の応用
4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethyl and pyrazolyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in biological systems.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-(trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
- 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-amino-pyrimidine
Uniqueness
4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the hydrazinyl group provides potential sites for further chemical modification and biological interaction.
特性
IUPAC Name |
[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N6/c1-5-6(4-18(2)17-5)7-3-8(9(11)12)15-10(14-7)16-13/h3-4,9H,13H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPIIFPJQAYFJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)NN)C(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














